molecular formula C21H18N4O2S B5768789 N-(3-Acetylphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide

N-(3-Acetylphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide

Cat. No.: B5768789
M. Wt: 390.5 g/mol
InChI Key: PBWWYYVUSCIUJZ-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazoloquinoline core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoline core, followed by the introduction of the acetylphenyl and sulfanylacetamide groups. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.

    Substitution: Substitution reactions can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives with potential biological activities.

Scientific Research Applications

N-(3-Acetylphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.

    Industrial Applications: It may be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazoloquinoline core can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the compound may modulate signaling pathways, affecting cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-Acetylphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide
  • **this compound
  • **this compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct biological activities. Its triazoloquinoline core is particularly noteworthy for its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-10-16-6-3-4-9-18(16)25-20(13)23-24-21(25)28-12-19(27)22-17-8-5-7-15(11-17)14(2)26/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWWYYVUSCIUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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